

# Comparative Analysis of CS-834 and Other Oral Cephems Against Clinical Isolates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CS-834

Cat. No.: B1669649

[Get Quote](#)

This guide provides a detailed comparison of the in vitro activity of **CS-834**, a novel oral carbapenem, with other commonly used oral cephem antibiotics against a range of clinically significant bacterial isolates. The data presented is derived from key studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of **CS-834**.

## Introduction to CS-834

**CS-834** is a prodrug of the potent carbapenem antibiotic R-95867.<sup>[1]</sup> Following oral administration, **CS-834** is hydrolyzed to its active form, R-95867, which exerts a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.<sup>[1]</sup> This guide focuses on the comparative in vitro efficacy of R-95867 against various clinical isolates, benchmarked against established oral cephems: ceferam, cefpodoxime, cefdinir, and cefditoren.

## Data Presentation: Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentration (MIC) required to inhibit 90% of strains (MIC90) for R-95867 and comparator oral cephems against a panel of clinical isolates. The data is extracted from the pivotal study by Fukuoka et al. (1997) in *Antimicrobial Agents and Chemotherapy*.

| Clinical Isolate                  | No. of Strains | R-95867                 |         |             |          |            |  |
|-----------------------------------|----------------|-------------------------|---------|-------------|----------|------------|--|
|                                   |                | (Active form of CS-834) | Ceferam | Cefpodoxime | Cefdinir | Cefditoren |  |
| Staphylococcus aureus (MSSA)      | 54             | 0.10                    | 0.78    | 1.56        | 0.39     | 0.20       |  |
| Staphylococcus epidermidis (MSSE) | 27             | 0.10                    | 0.78    | 3.13        | 0.39     | 0.20       |  |
| Streptococcus pneumoniae (PCSSP)  | 26             | ≤0.006                  | 0.025   | 0.05        | 0.025    | 0.013      |  |
| Streptococcus pneumoniae (PCISP)  | 16             | 0.025                   | 0.10    | 0.20        | 0.10     | 0.05       |  |
| Streptococcus pneumoniae (PCSRP)  | 12             | 0.10                    | 0.78    | 1.56        | 0.39     | 0.20       |  |
| Streptococcus pyogenes            | 51             | ≤0.006                  | 0.013   | 0.025       | ≤0.006   | ≤0.006     |  |
| Haemophilus influenzae (BLNAR)    | 25             | 0.20                    | 0.10    | 0.10        | 0.10     | 0.05       |  |
| Haemophilus suis                  | 25             | 0.10                    | 0.05    | 0.05        | 0.05     | 0.025      |  |

*influenzae*  
(BLPAR)

|                                        |    |      |      |      |      |      |
|----------------------------------------|----|------|------|------|------|------|
| Moraxella<br>catarrhalis               | 52 | 0.05 | 0.39 | 0.78 | 0.10 | 0.10 |
| Escherichi<br>a coli                   | 54 | 0.10 | 0.78 | 0.78 | 0.39 | 0.39 |
| Klebsiella<br>pneumoniae               | 53 | 0.10 | 0.39 | 0.78 | 0.39 | 0.39 |
| Proteus<br>mirabilis                   | 52 | 0.39 | 0.20 | 0.39 | 0.10 | 0.20 |
| Acinetobac<br>ter<br>calcoacetic<br>us | 25 | >100 | >100 | >100 | >100 | >100 |
| Pseudomo<br>nas<br>aeruginosa          | 52 | >100 | >100 | >100 | >100 | >100 |

Abbreviations: MIC90 (Minimum Inhibitory Concentration for 90% of isolates), MSSA (Methicillin-Susceptible *Staphylococcus aureus*), MSSE (Methicillin-Susceptible *Staphylococcus epidermidis*), PCSSP (Penicillin-Susceptible *Streptococcus pneumoniae*), PCISP (Penicillin-Intermediate *Streptococcus pneumoniae*), PCSRP (Penicillin-Resistant *Streptococcus pneumoniae*), BLNAR ( $\beta$ -lactamase-negative, ampicillin-resistant), BLPAR ( $\beta$ -lactamase-producing, ampicillin-resistant).

## Experimental Protocols

The following experimental protocol for the determination of Minimum Inhibitory Concentrations (MICs) is based on the methodology described by Fukuoka et al. (1997).

1. Bacterial Strains: A total of 1,323 clinical isolates from 35 species were used in the study.

2. Antimicrobial Agents: The antimicrobial agents tested were R-95867 (the active metabolite of **CS-834**), ceftazidime, cefdinir, and cefditoren.

3. MIC Determination: The MICs were determined by the agar dilution method according to the guidelines of the National Committee for Clinical Laboratory Standards (now CLSI).

- Media Preparation: Mueller-Hinton agar was used as the standard medium. For fastidious organisms such as Streptococcus species, the agar was supplemented with 5% defibrinated sheep blood.
- Inoculum Preparation: Bacterial strains were cultured overnight and then diluted to achieve a final inoculum concentration of approximately  $10^4$  colony-forming units (CFU) per spot.
- Plate Inoculation: A multipoint inoculator was used to apply the bacterial suspensions to the surface of the agar plates containing serial twofold dilutions of the antimicrobial agents.
- Incubation: The plates were incubated at 35°C for 18 to 24 hours.
- MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

## Mandatory Visualization

[Click to download full resolution via product page](#)

Experimental workflow for MIC determination.



[Click to download full resolution via product page](#)

Mechanism of action of carbapenem antibiotics.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro and in vivo antibacterial activities of CS-834, a novel oral carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of CS-834 and Other Oral Cepheems Against Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669649#comparing-cs-834-with-other-oral-cephem-against-clinical-isolates>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)